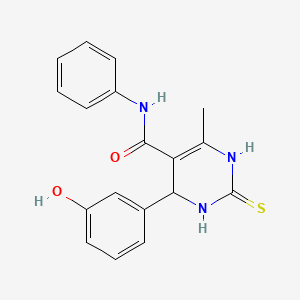
4-(3-hydroxyphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-hydroxyphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(3-hydroxyphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on a review of current literature.
Chemical Structure
The compound features a tetrahydropyrimidine core with a thioxo group and a hydroxylated phenyl substituent, which may contribute to its biological activity. Its molecular formula is C14H16N2O3S with a molecular weight of 292.35 g/mol.
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit significant anticancer properties. For instance, the compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. In vitro studies have shown that it can induce G2/M cell cycle arrest and apoptosis in cancer cells, particularly in prostate cancer models .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | Mechanism of Action | Result |
|---|---|---|---|
| Matias-Barrios et al. (2023) | AR-positive prostate cancer cells | Topoisomerase II inhibition | Significant reduction in cell viability |
| Umesha et al. (2009) | MGC-803 (gastric cancer) | Induction of apoptosis | High cytotoxicity observed |
| Chopra et al. (2015) | Plasmodium falciparum | Antiplasmodial activity | Effective against chloroquine-resistant strains |
Topoisomerase Inhibition
The compound has been identified as a potent inhibitor of topoisomerase II enzymes, which are crucial for DNA replication and transcription. This inhibition is particularly relevant in cancer therapy as it can lead to the disruption of cancer cell proliferation and survival .
The biological activity of this compound is primarily attributed to its interaction with topoisomerase enzymes. By binding to these enzymes, the compound prevents the normal function of DNA unwinding and replication, leading to increased DNA damage and subsequent apoptosis in cancer cells .
Case Studies
- Prostate Cancer Model : A study conducted by Matias-Barrios et al. demonstrated that the compound inhibited both TopoIIα and TopoIIβ activities in AR-positive prostate cancer cells. The study found that treatment with the compound resulted in a marked decrease in cell growth and viability.
- Gastric Cancer : Research by Umesha et al. reported that the compound induced significant apoptosis in MGC-803 cells through G2/M phase arrest, highlighting its potential as an anticancer agent.
Propriétés
IUPAC Name |
4-(3-hydroxyphenyl)-6-methyl-N-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-11-15(17(23)20-13-7-3-2-4-8-13)16(21-18(24)19-11)12-6-5-9-14(22)10-12/h2-10,16,22H,1H3,(H,20,23)(H2,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXKSYMIUVQZTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)O)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














